

# The Discovery and Synthesis of Latamoxef Sodium: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Latamoxef sodium*

Cat. No.: *B1677418*

[Get Quote](#)

An in-depth exploration of the development and chemical synthesis of the pioneering oxacephem antibiotic, **latamoxef sodium**, tailored for researchers, scientists, and drug development professionals.

**Latamoxef sodium**, also known as moxalactam, represents a significant milestone in the history of antibiotics. As a synthetic 1-oxa- $\beta$ -lactam antibiotic, its development in the late 1970s and early 1980s marked the introduction of the oxacephem class, distinguished by the substitution of a sulfur atom with an oxygen atom in the cephem nucleus. This structural modification conferred a broad spectrum of activity, particularly against Gram-negative bacteria, and notable resistance to  $\beta$ -lactamase enzymes. This guide provides a detailed overview of the discovery, synthesis, and key technical data associated with **latamoxef sodium**.

## Discovery and Development

Latamoxef was discovered and developed by researchers at Shionogi & Co., a Japanese pharmaceutical company.<sup>[1][2]</sup> The pioneering work on 1-oxacephems was carried out by a team including W. Nagata and M. Narisada, who are named as inventors on key patents filed in the late 1970s.<sup>[3]</sup> The global introduction of latamoxef, under brand names such as Shiomarin and Festamoxin, occurred in the early 1980s.<sup>[2][4]</sup> Shionogi collaborated with Eli Lilly and Company for the development and marketing of latamoxef, which was also known by the code LY127935.<sup>[1][5][6]</sup> This partnership was part of a long-standing collaboration between the two companies that began in the early 20th century.<sup>[5][6]</sup>

Latamoxef was initially lauded for its potent activity against a wide range of pathogens, including anaerobic bacteria, and its ability to cross the blood-brain barrier.<sup>[7]</sup> However, its use was later associated with side effects, including bleeding complications due to interference with vitamin K metabolism, which has limited its clinical application in some regions.<sup>[3]</sup>

## Synthesis Pathway

The synthesis of **latamoxef sodium** is a complex multi-step process. Several synthetic routes have been developed since its initial discovery. Below is a representative pathway, starting from the readily available 6-aminopenicillanic acid (6-APA), which illustrates the key chemical transformations required to construct the 1-oxacephem core and introduce the necessary side chains.

A generalized synthetic scheme is presented below, followed by a more detailed, step-by-step description.



[Click to download full resolution via product page](#)

Figure 1. A representative synthesis pathway for latamoxef starting from 6-APA.

## Detailed Synthesis Steps:

- Formation of the Azetidinone Intermediate: The synthesis begins with the benzhydrol ester of 6-aminopenicillanic acid (6-APA). The sulfur atom is chlorinated and then treated with a base, leading to the fragmentation of the thiazolidine ring to form an intermediate sulphenyl chloride (Intermediate 2).<sup>[3]</sup>

- Introduction of the Oxygen Heteroatom Precursor: The sulfenyl chloride is displaced by propargyl alcohol in the presence of zinc chloride to yield a key diastereoisomeric intermediate (Intermediate 3), which contains the propargyl ether moiety that will eventually form the dihydrooxazine ring.[3]
- Side Chain Protection and Epoxidation: The amino group is protected, for instance, as a phenylacetyl amide. The triple bond of the propargyl group is then partially reduced using a Lindlar catalyst (5% Pd-CaCO<sub>3</sub>), followed by epoxidation with meta-chloroperoxybenzoic acid (mCPBA) to give the epoxide (Intermediate 4).[3]
- Introduction of the C-3 Side Chain: The epoxide ring is opened by nucleophilic attack with 1-methyl-1H-tetrazole-5-thiol. This reaction introduces the characteristic side chain at the C-3 position of the future cephem ring system, yielding Intermediate 5.[3]
- Oxidative Cleavage and Halogenation: The side chain derived from the propargyl alcohol is further modified. A Jones oxidation, followed by ozonolysis with a reductive work-up (zinc in acetic acid), and subsequent treatment with thionyl chloride and pyridine, converts the side chain into a halide (Intermediate 6).[3]
- Intramolecular Wittig Reaction and Ring Closure: The halide is displaced with triphenylphosphine (PPh<sub>3</sub>), setting the stage for an intramolecular Wittig reaction. The resulting ylide undergoes olefination to form the six-membered dihydrooxazine ring, thus completing the 1-oxacephem core structure (Intermediate 7).[3]
- Side Chain Exchange and Methoxylation: The phenylacetyl protecting group on the 7-amino group is removed. This is a multi-step process that can involve conversion to an imino chloride with phosphorus pentachloride (PCl<sub>5</sub>), followed by formation of an imino methyl ether with methanol, and subsequent hydrolysis to yield the free amine (Intermediate 8). A methoxy group is then introduced at the 7 $\alpha$ -position, a feature that enhances stability against  $\beta$ -lactamases.[3]
- Final Side Chain Acylation and Deprotection: The free amine at the 7-position is acylated with a protected arylmalonate derivative. Finally, all protecting groups are removed to yield latamoxef (14).[3] The final product is then converted to its disodium salt for pharmaceutical use.

## Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of **latamoxef sodium**.

Table 1: Synthesis Yields for Selected Steps

| Step                                                                | Reported Yield | Reference |
|---------------------------------------------------------------------|----------------|-----------|
| Final deprotection and salt formation (trifluoroacetic acid method) | 90%            |           |
| Overall yield (5-step synthesis from oxacephem nucleus)             | ~30%           | [2]       |

Table 2: In Vitro Antibacterial Activity of Latamoxef (MIC90 in  $\mu\text{g/mL}$ )

| Organism               | MIC90 ( $\mu\text{g/mL}$ ) |
|------------------------|----------------------------|
| Escherichia coli       | 0.5                        |
| Klebsiella pneumoniae  | 1.0                        |
| Enterobacter aerogenes | 4.0                        |
| Serratia marcescens    | 4.0                        |
| Proteus mirabilis      | 0.5                        |
| Proteus vulgaris       | 2.0                        |
| Haemophilus influenzae | 0.1                        |
| Bacteroides fragilis   | 8.0                        |
| Staphylococcus aureus  | 32.0                       |
| Pseudomonas aeruginosa | 64.0                       |

Data compiled from various sources.

Table 3: Pharmacokinetic Parameters of Latamoxef in Adults

| Parameter              | Value           |
|------------------------|-----------------|
| Half-life              | 2-3 hours       |
| Volume of distribution | 0.2-0.3 L/kg    |
| Protein binding        | ~50%            |
| Excretion              | Primarily renal |

Data compiled from various sources.

## Experimental Protocols

The following are generalized experimental protocols for key reactions in the synthesis of **latamoxef sodium**, based on information from patents and publications. These are for informational purposes and should be adapted and optimized for specific laboratory conditions.

### Protocol 1: Deprotection and Salt Formation of a Latamoxef Precursor

This protocol is adapted from a patented method demonstrating a high-yield final step.

- Deprotection: A protected latamoxef intermediate (e.g., with a p-methoxybenzyl and benzhydryl protecting group) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to between -20°C and -15°C. Anisole is added as a carbocation scavenger, followed by the dropwise addition of trifluoroacetic acid. The reaction is maintained at this temperature for 1 hour, then allowed to warm to 0-15°C for another hour.
- Isolation: The dichloromethane and excess trifluoroacetic acid are removed under reduced pressure. Diethyl ether is added to precipitate the deprotected latamoxef as a solid, which is then collected by filtration.
- Salt Formation: The crude solid is dissolved in methanol and cooled to -5°C to 10°C. A solution of sodium isoctanoate in tetrahydrofuran is added dropwise. The reaction is stirred for 30 minutes after the addition is complete.

- Purification: The precipitated **latamoxef sodium** is collected by filtration. The solid is then dissolved in deionized water and washed with an organic solvent like ethyl acetate to remove impurities. The aqueous phase can be decolorized with activated carbon, filtered, and then lyophilized to obtain the final, purified **latamoxef sodium**.

## Protocol 2: Acylation of the 7-Amino Group

This is a general procedure for the introduction of the side chain at the 7-position of the oxacephem nucleus.

- Activation of the Side Chain: The carboxylic acid of the desired side chain (e.g., a protected arylmalonic acid) is converted to a more reactive species, such as an acid chloride or a mixed anhydride. This can be achieved using reagents like oxalyl chloride or a chloroformate.
- Acylation Reaction: The 7-amino-1-oxacephem intermediate is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to a low temperature (e.g., -20°C to 0°C). A base, such as triethylamine or pyridine, is added to neutralize the acid that will be formed during the reaction. The activated side chain is then added dropwise to the solution.
- Work-up and Purification: The reaction is monitored for completion by a suitable method (e.g., TLC or HPLC). Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid. The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization.

## Logical Workflow for Latamoxef Synthesis

The overall logic of the latamoxef synthesis involves a convergent approach where the complex 1-oxacephem core is constructed, and then the crucial side chains at the C-3 and C-7 positions are introduced. The workflow can be visualized as follows:



[Click to download full resolution via product page](#)

Figure 2. Logical workflow of the latamoxef synthesis.

## Conclusion

**Latamoxef sodium** stands as a testament to the ingenuity of medicinal chemists in modifying natural product scaffolds to create novel therapeutic agents with enhanced properties. Its discovery by Shionogi and subsequent development with Eli Lilly paved the way for a new class of  $\beta$ -lactam antibiotics. While its clinical use has evolved, the complex and elegant synthesis of latamoxef continues to be a valuable case study for students and professionals in the field of drug development. The methodologies developed for its synthesis have contributed to the broader field of synthetic organic chemistry and continue to inform the development of new antibacterial agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN110804635A - Synthesis method of latamoxef sodium - Google Patents [patents.google.com]
- 2. Latamoxef - Wikipedia [en.wikipedia.org]
- 3. Synthesis and antibacterial activity of 1-oxacephem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102260280A - Preparation method of latamoxef disodium - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of Latamoxef Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677418#latamoxef-sodium-discovery-and-synthesis-pathway>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)